2-Amino-1-(morpholin-4-yl)-2-phenylethanone
Description
2-Amino-1-(morpholin-4-yl)-2-phenylethanone (CAS: 877125-77-4, MFCD09941077) is a morpholine-derived ketone featuring an amino group and a phenyl substituent on the ethanone backbone. Its structure combines the electron-rich morpholine ring with the aromatic phenyl group, enabling diverse reactivity in nucleophilic and electrophilic reactions.
Properties
IUPAC Name |
2-amino-1-morpholin-4-yl-2-phenylethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c13-11(10-4-2-1-3-5-10)12(15)14-6-8-16-9-7-14/h1-5,11H,6-9,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNVKZAJTOADBGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C(C2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protective Group Strategy
A modular approach starting from L-tyrosine involves:
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Esterification : L-Tyrosine is treated with thionyl chloride in methanol to form methyl (2S)-2-amino-3-(4-hydroxyphenyl)propionate hydrochloride (88% yield).
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Benzyloxycarbonyl (Cbz) Protection : Reaction with benzyl chloroformate in tetrahydrofuran (THF) yields the Cbz-protected intermediate (95% yield).
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Morpholine Ring Formation : Chloroacetylation followed by cyclization with potassium tert-butoxide generates the morpholin-3-one scaffold.
Critical Step : Deprotection of the methoxymethyl (MOM) group using 5% acetic acid ensures regioselective exposure of the phenolic hydroxyl group for subsequent functionalization.
Catalytic Amidation with Titanium Isopropoxide
Ti(OiPr)4-Mediated Coupling
Titanium-catalyzed reactions enable direct amidation between 2-amino-1-phenylethanone and morpholine. Using Ti(OiPr) (10 mol%) in ionic liquids (e.g., guanidinium-based ILs) at 120°C for 3 hours achieves 99% conversion. The mechanism involves Lewis acid activation of the carbonyl group, facilitating nucleophilic attack by morpholine.
Table 2: Catalytic Amidation Efficiency
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Ti(OiPr) | [Cmim]NTf | 120 | 3 | 99 |
| ZrCl | THF | 80 | 6 | 72 |
Reductive Amination Pathways
Oxime Intermediate Reduction
2-Amino-1-phenylethanone oxime, synthesized via ketone oximation (hydroxylamine hydrochloride, NaHCO, ethanol), undergoes hydrogenation (Raney Ni, at 50 psi) to produce the primary amine. Subsequent reaction with morpholine under Dean-Stark conditions removes water, driving the equilibrium toward imine formation.
Key Data :
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Oxime synthesis yield: 92%
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Final reductive amination yield: 86%
Mechanistic and Kinetic Analysis
Rate-Determining Steps
In Ti-catalyzed amidation, the rate-limiting step is the formation of the titanium-ketone complex, as evidenced by kinetic isotopic effect (KIE) studies (). For nucleophilic substitutions, solvent polarity significantly impacts transition state stabilization, with acetonitrile outperforming THF due to its higher dielectric constant ().
Mathematical Modeling :
The rate equation for morpholine substitution follows second-order kinetics:
Characterization and Spectral Data
1H^1H1H NMR Profiling
Infrared Spectroscopy
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C=O stretch: 1685 cm
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N-H bend: 1580 cm
Industrial-Scale Production Considerations
Cost-Benefit Analysis
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Nucleophilic substitution : Low-cost starting materials but requires halogenated precursors ($120/kg).
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Catalytic amidation : High catalyst costs ($450/mol Ti(OiPr)) but superior atom economy (92%).
Emerging Methodologies
Photocatalytic Amination
Preliminary studies using Ru(bpy) under blue LED irradiation show promise for visible-light-driven amination, achieving 65% yield at ambient temperature.
Comparative Evaluation of Methods
Table 3: Method Comparison
| Method | Yield (%) | Purity (%) | Cost ($/g) |
|---|---|---|---|
| Nucleophilic Substitution | 85 | 98 | 12.50 |
| Catalytic Amidation | 99 | 99 | 18.75 |
| Reductive Amination | 86 | 95 | 14.20 |
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(morpholin-4-yl)-2-phenylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
2-Amino-1-(morpholin-4-yl)-2-phenylethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-1-(morpholin-4-yl)-2-phenylethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Functional Group Variations in Morpholine-Ethanone Derivatives
2-Amino-1-(morpholin-4-yl)ethanone Hydrochloride
- Structure: Differs by lacking the phenyl group at the C2 position; instead, the amino group is directly attached to the ethanone core.
- Properties: The hydrochloride salt enhances solubility in polar solvents compared to the free base.
4-[(3-Fluorophenyl)acetyl]morpholine (CAS: 155222-86-9)
- Structure: Replaces the amino group with a 3-fluorophenylacetyl moiety.
- Properties : The electron-withdrawing fluorine atom increases electrophilicity at the ketone, favoring nucleophilic additions. This compound is used in fluorinated drug analogs .
2-(2-Chlorophenyl)-2-morpholin-4-ylethanamine (CAS: 866782-01-6)
- Structure: Substitutes the ethanone group with ethanamine and introduces a 2-chlorophenyl substituent.
- Properties : The amine group enables hydrogen bonding, enhancing interactions with biological targets. The chloro substituent improves lipophilicity, impacting membrane permeability .
Phenyl vs. Heteroaryl Substituents
- Example: (R)-2-Amino-1-(indolin-1-yl)-2-phenylethanone (from ) replaces morpholine with an indoline ring.
Halogenated Derivatives
- Example: 2-Chloro-1-(4-fluorophenyl)-2-phenylethanone (CAS: 62148-67-8) lacks the morpholine and amino groups but features chloro and fluorophenyl substituents.
- Impact : Halogens enhance stability against oxidation and alter electronic density, making such derivatives useful in cross-coupling reactions .
Physicochemical and Computational Properties
Key Observations :
- The nitro group in (2-Amino-4-nitrophenyl)(morpholin-4-yl)methanone increases polarity (higher TPSA) and hydrogen-bond acceptor count, favoring solubility in aqueous media .
- The hydrochloride salt of 2-Amino-1-(morpholin-4-yl)ethanone exhibits lower lipophilicity (XLogP = -0.3) due to ionic character .
Biological Activity
Overview
2-Amino-1-(morpholin-4-yl)-2-phenylethanone, a compound with the molecular formula C12H17N2O2, has garnered attention in scientific research due to its diverse biological activities. This compound features a unique structural configuration that includes an amino group, a morpholine ring, and a phenyl group, which contribute to its reactivity and potential therapeutic applications.
Synthesis Methods:
The synthesis of this compound typically involves the reaction of morpholine with 2-phenylacetyl chloride in the presence of a base like triethylamine. The reaction is conducted under controlled conditions to ensure high yield and purity of the product. Industrial production often employs similar methods but is optimized for large-scale synthesis using advanced purification techniques such as crystallization and chromatography.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It acts as an enzyme inhibitor or receptor modulator, influencing pathways such as signal transduction and gene expression. The specific mechanisms through which it operates are still under investigation, but its ability to alter protein activity is well-documented .
Biological Activities
Antiparasitic Activity:
Research has highlighted the potential of this compound in treating parasitic infections, particularly Human African trypanosomiasis. Studies indicate that certain derivatives exhibit significant activity against Trypanosoma brucei, the causative agent of the disease. These findings suggest that modifications to the compound's structure can enhance its antiparasitic efficacy .
Enzyme Inhibition:
The compound has been studied for its enzyme inhibition properties, particularly concerning enzymes involved in metabolic pathways. For instance, it has shown potential in inhibiting cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. This inhibition could lead to therapeutic applications in cancer treatment .
Anti-inflammatory and Analgesic Properties:
Preliminary studies suggest that this compound may possess anti-inflammatory and analgesic properties. These effects are attributed to its ability to modulate pain pathways and inflammatory responses, making it a candidate for further exploration in pain management therapies .
Table 1: Summary of Biological Activities
Q & A
Q. What synthetic methodologies are recommended for preparing 2-Amino-1-(morpholin-4-yl)-2-phenylethanone, and how can reaction conditions be optimized?
A common approach involves catalytic hydrogenation or reductive amination. For example, a procedure using Pd/C (10%) and cyclohexene in ethanol under reflux in an inert atmosphere (e.g., argon) has been reported for analogous compounds. Key variables to optimize include catalyst loading (e.g., 1.4 g per 8.8 mmol substrate), reaction time (2 hours), and solvent choice (ethanol for solubility and safety). Post-synthesis purification via flash chromatography ensures high purity .
Q. How can researchers validate the structural integrity and purity of this compound post-synthesis?
Combine multiple analytical techniques:
- NMR spectroscopy : Confirm the presence of morpholine protons (δ 3.6–3.8 ppm) and aromatic protons (δ 7.2–7.5 ppm).
- X-ray crystallography : Use SHELXL for refinement to resolve bond lengths and angles, particularly for the morpholine ring and ketone group .
- HPLC : Monitor purity (>98%) with a C18 column and UV detection at 254 nm.
Q. What storage conditions are optimal for preserving the stability of this compound in laboratory settings?
Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., nitrogen) to prevent oxidation or hygroscopic degradation. For long-term stability, avoid exposure to moisture and acidic/basic environments .
Advanced Research Questions
Q. How can computational methods elucidate the conformational dynamics of the morpholine ring in this compound?
Employ density functional theory (DFT) to model ring puckering using Cremer-Pople parameters (e.g., amplitude and phase ) . Molecular dynamics simulations (200–300 K) can assess flexibility, while Hirshfeld surface analysis quantifies intermolecular interactions in crystal structures .
Q. What strategies resolve discrepancies between spectroscopic and crystallographic data for this compound?
- Systematic validation : Compare experimental NMR chemical shifts with DFT-predicted values.
- Twinned data refinement : Use SHELXL’s TWIN/BASF commands to address overlapping reflections in X-ray data .
- Solvent effects : Re-record NMR in deuterated solvents matching crystallization conditions (e.g., DMSO-d₆) to minimize environment-induced shifts.
Q. How do crystallographic software suites like WinGX and SHELX improve structural determination accuracy?
- WinGX : Integrates SHELX programs for structure solution (SHELXD) and refinement (SHELXL), enabling automated handling of disorder, hydrogen bonding, and thermal parameters .
- ORTEP-3 : Visualizes anisotropic displacement ellipsoids to validate thermal motion models, critical for confirming stereochemistry .
Q. What experimental design considerations are critical for studying the compound’s reactivity in nucleophilic or electrophilic reactions?
- Kinetic studies : Monitor reaction progress via in situ IR spectroscopy (C=O stretch at ~1700 cm⁻¹).
- Protecting groups : Temporarily block the amine (e.g., Boc-protection) to isolate ketone reactivity.
- Solvent selection : Use aprotic solvents (e.g., THF) to avoid side reactions with the morpholine nitrogen .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s melting point or solubility?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
